Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1391053-19-2
VCID: VC0129573
InChI: InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24)
SMILES: CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C
Molecular Formula: C20H32N2O6
Molecular Weight: 396.484

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate

CAS No.: 1391053-19-2

Cat. No.: VC0129573

Molecular Formula: C20H32N2O6

Molecular Weight: 396.484

* For research use only. Not for human or veterinary use.

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate - 1391053-19-2

Specification

CAS No. 1391053-19-2
Molecular Formula C20H32N2O6
Molecular Weight 396.484
IUPAC Name tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
Standard InChI InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24)
Standard InChI Key SMVPICJZLFTCNY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate features a complex architecture with multiple functional groups arranged in a specific spatial configuration. The compound contains two tert-butyloxycarbonyl (Boc) protecting groups attached to amine functionalities, connected through a series of ethoxy and phenoxy linkages. The central phenoxy unit serves as a rigid scaffold that positions the flexible ethoxy chains and terminal carbamate groups. Based on related structures, this compound likely possesses a moderately flexible conformation due to rotation around various single bonds, while maintaining some degree of structural rigidity imparted by the aromatic ring.

Physical and Chemical Properties

The physical properties of Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate can be inferred from structurally similar compounds. The presence of multiple hydrophobic tert-butyl groups and a central aromatic ring likely contributes to limited water solubility, while the polar carbamate and ether linkages may facilitate solubility in moderately polar organic solvents such as acetonitrile, dichloromethane, and alcohols. The compound is expected to be a crystalline solid at room temperature, with a relatively high molecular weight due to its complex structure. The table below summarizes the predicted physicochemical properties of this compound:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solidSimilar carbamate structures
SolubilitySoluble in organic solvents; limited water solubilityPresence of hydrophobic and hydrophilic moieties
StabilityStable under normal conditions; sensitive to strong acidsCarbamate and Boc group reactivity
Melting PointModerate (likely 90-150°C)Based on similar protected amino compounds
ReactivityReactive toward acids (deprotection); stable to basesKnown Boc chemistry

Synthesis and Reaction Conditions

Synthetic Routes

Characterization Techniques

Spectroscopic Analysis

Characterization of Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate would typically involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and potentially 2D experiments, would provide critical information about the structural arrangement of the molecule. In the 1H NMR spectrum, characteristic signals would include singlets for the tert-butyl groups (typically around 1.4-1.5 ppm), multiplets for the ethoxy methylene protons (3.5-4.5 ppm range), and signals for the aromatic protons of the phenoxy group (6.8-7.2 ppm). Infrared (IR) spectroscopy would reveal distinctive absorptions for the carbamate C=O stretching vibrations (typically 1680-1710 cm-1) and N-H stretching (3300-3400 cm-1). Mass spectrometry would confirm the molecular weight and potentially reveal fragmentation patterns characteristic of carbamate and ether cleavage.

Analytical Methodology

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable techniques for monitoring reaction progress during synthesis and assessing the purity of the final product. Typical HPLC conditions for analyzing such compounds involve reversed-phase C18 columns with gradient elution using acetonitrile/water mixtures containing small amounts of formic acid or ammonium acetate as modifiers. TLC analysis generally utilizes silica gel plates with ethyl acetate/hexane or dichloromethane/methanol mixtures as mobile phases. X-ray crystallography, when applicable, provides definitive confirmation of the three-dimensional structure, bond lengths, and angles, offering insights into the conformation adopted by the molecule in the solid state.

Biological Activity

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving similar compounds indicate that modifications to the central phenoxy core, alterations in linker length, and substitution of different protecting groups can significantly impact biological activity. The spatial arrangement of hydrogen bond donors and acceptors is often critical for optimal interaction with biological targets. In the case of Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, the distance between the two carbamate groups, determined by the ethoxy linkers and phenoxy core, may be particularly important for potential biological interactions. Compounds with similar structural features have been investigated for applications in diverse therapeutic areas, including neurology, immunology, and oncology, suggesting broad potential for this structural class.

Comparison with Similar Compounds

Structural Analogs

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate shares structural similarities with several classes of compounds used in medicinal chemistry and organic synthesis. A closely related compound is Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate (CAS: 1391054-05-9), which contains additional benzyl groups on the nitrogen atoms. Other structural analogs include various Boc-protected amino alcohols, phenoxyethylamines, and carbamate-based enzyme inhibitors. The table below compares key structural features and properties of these related compounds:

CompoundKey Structural DifferencesNotable PropertiesApplications
Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamateBase structureDual Boc protection, phenoxy coreSynthetic intermediate, potential pharmacophore
Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamateAdditional benzyl groups on nitrogen atomsIncreased lipophilicity, reduced H-bond donationMedicinal chemistry, increased membrane permeability
Boc-protected amino alcoholsLacking phenoxy core, simpler structureEnhanced water solubility, fewer conformational constraintsCommon synthetic intermediates
PhenoxyethylaminesLacking carbamate protectionMore reactive amine groups, potential for direct conjugationBuilding blocks for pharmaceuticals

Functional Comparison

When comparing the functional properties of these related compounds, several trends emerge. The addition of benzyl groups to the nitrogen atoms, as in Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate, typically increases lipophilicity and may enhance membrane permeability, but reduces hydrogen bond donation capability. Simpler Boc-protected amino compounds generally exhibit greater water solubility but less conformational constraint. The phenoxy core in both the title compound and its benzylated analog provides a rigid central scaffold that influences the three-dimensional arrangement of the peripheral functional groups. This rigid core may be particularly important for applications requiring specific spatial arrangements of pharmacophoric elements, such as receptor binding or enzyme inhibition.

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